Bienvenue dans la boutique en ligne BenchChem!

Avilamycin

Component-specific activity Structure-activity relationship Gram-positive antibacterial spectrum

Avilamycin is the only gut-localized orthosomycin antibiotic, achieving negligible systemic absorption (~5% urinary excretion) while maintaining potent Gram-positive activity (MIC 0.0125–1.6 µg/mL against Clostridium spp.). Its binding site on the 50S ribosomal A‑tRNA entrance corridor is structurally distinct and does not overlap with other antibiotic classes, eliminating cross‑resistance. These properties make high‑purity Avilamycin essential for ribosomal cryo‑EM studies, competitive binding assays, and ANDA‑grade analytical method validation. Procure as a characterized multi‑component mixture (Avilamycin A principal) with defined HPLC purity and full component‑specific resolution.

Molecular Formula C61H88Cl2O32
Molecular Weight 1404.2 g/mol
CAS No. 11051-71-1
Cat. No. B193671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvilamycin
CAS11051-71-1
SynonymsLY 048740;  Surmax
Molecular FormulaC61H88Cl2O32
Molecular Weight1404.2 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C
InChIInChI=1S/C61H88Cl2O32/c1-21(2)53(70)87-49-45-32(92-61(93-45)52-51(78-20-79-52)60(72,27(8)64)28(9)91-61)19-77-56(49)89-57-48(76-14)39(68)44(31(83-57)18-73-11)88-55-40(69)47(43(74-12)24(5)82-55)85-34-17-58(10)50(26(7)81-34)94-59(95-58)16-30(66)42(25(6)90-59)84-33-15-29(65)41(23(4)80-33)86-54(71)35-22(3)36(62)38(67)37(63)46(35)75-13/h21,23-26,28-34,39-45,47-52,55-57,65-69,72H,15-20H2,1-14H3/t23-,24-,25-,26-,28-,29-,30-,31-,32+,33+,34+,39+,40-,41-,42-,43+,44-,45?,47-,48+,49-,50-,51-,52-,55+,56+,57+,58-,59?,60+,61-/m1/s1
InChIKeyXIRGHRXBGGPPKY-FCWLXANGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Avilamycin (CAS 11051-71-1): Baseline Characterization for Orthosomycin Antibiotic Procurement and Research Selection


Avilamycin is an oligosaccharide antibiotic belonging to the orthosomycin family, produced by fermentation of Streptomyces viridochromogenes [1]. The commercial product is a multi-component mixture, with Avilamycin A (C₆₁H₈₈Cl₂O₃₂; MW 1404.24) being the principal bioactive constituent, accompanied by components B through N that differ structurally at the C-45 linkage and/or C-56 ketone adduct positions [1]. Avilamycin inhibits bacterial protein synthesis by binding to a distinct site on the 50S ribosomal subunit at the A-tRNA entrance corridor, a binding location that does not overlap with the target sites of other major antibiotic classes [2].

Why Avilamycin Cannot Be Readily Substituted: Structural and Pharmacological Constraints on Orthosomycin Interchangeability


Despite sharing the orthosomycin classification with evernimicin (Ziracin), avilamycin presents a distinct profile that precludes simple substitution. Critically, avilamycin and evernimicin exhibit complete cross-resistance: mutations in 23S rRNA helices 89 and 91, as well as specific alterations in ribosomal protein L16, confer simultaneous resistance to both compounds [1]. This shared resistance mechanism, while limiting therapeutic alternation between the two, distinguishes the orthosomycin class from all other ribosome-targeting antibiotics, with which avilamycin demonstrates no cross-resistance [2]. More fundamentally, avilamycin is intentionally designed for negligible systemic absorption—only approximately 5% of an oral dose appears in urine, with the remainder excreted in feces following extensive gut metabolism—whereas evernimicin was developed as a systemically available clinical candidate [3]. Consequently, avilamycin's utility as a gut-localized veterinary feed additive cannot be replicated by systemically absorbed orthosomycin analogs.

Avilamycin Quantitative Differentiation Evidence: Comparative Data for Informed Procurement and Research Selection


Avilamycin Component-Specific Antibacterial Activity: Avilamycin A Versus Avilamycin C

Avilamycin A and avilamycin C, the two principal fermentation products of S. viridochromogenes Tü57, exhibit pronounced differences in antibacterial potency despite differing by only a single functional group at position C56. The structural difference—Avilamycin A bears a COCH₃ (acetyl) group while Avilamycin C carries a CH(OH)CH₃ (hydroxyethyl) moiety—translates into substantially divergent activity profiles [1]. This component-level heterogeneity has direct implications for analytical standard selection, quality control specifications, and research applications where defined single-component activity is required.

Component-specific activity Structure-activity relationship Gram-positive antibacterial spectrum

Avilamycin Cross-Resistance Profile: Orthosomycin-Selective Versus Multi-Class Resistance

Avilamycin's resistance profile is characterized by a distinctive dichotomy: complete cross-resistance within the orthosomycin class but no cross-resistance to any other antibiotic class. Mutations in 23S rRNA helices 89 and 91 confer simultaneous resistance to both avilamycin and evernimicin [1]. Conversely, avilamycin does not exhibit cross-resistance with antibiotics targeting other ribosomal sites, including macrolides, lincosamides, streptogramins, tetracyclines, aminoglycosides, or oxazolidinones [2]. This profile stems from avilamycin's unique binding site at the A-tRNA entrance corridor on the 50S subunit, a location that does not overlap with any other known antibiotic binding site on the ribosome [3].

Cross-resistance Ribosomal binding site 23S rRNA mutations Resistance mechanism

Avilamycin Gram-Positive MIC Range: Quantitative Spectrum Versus Gram-Negative Baseline

Avilamycin demonstrates a narrow-spectrum antibacterial profile with quantitative MIC values that define its utility boundaries. Against a panel of clinically and veterinarily relevant Gram-positive species—including Bacillus spp., Clostridium spp., Corynebacterium bovis, Enterococcus spp., Lactobacillus spp., Listeria monocytogenes, Micrococcus luteus, Staphylococcus aureus, and Streptococcus spp.—avilamycin exhibits MIC values ranging from 0.0125 to 1.6 µg/mL [1]. In sharp contrast, avilamycin shows no activity against Gram-negative Escherichia coli, with an MIC exceeding 128 µg/mL, indicating intrinsic resistance [1]. This Gram-positive selectivity is a defining feature relative to broad-spectrum alternatives such as tetracyclines or florfenicol, which exhibit meaningful Gram-negative coverage.

MIC Antibacterial spectrum Gram-positive bacteria E. coli intrinsic resistance

Avilamycin Pharmacokinetics: Oral Non-Absorption Profile Versus Systemic Orthosomycin Evernimicin

Avilamycin is engineered for negligible systemic exposure following oral administration, a deliberate pharmacokinetic design that distinguishes it from systemically available orthosomycin analogs. In swine, only approximately 5% of an orally administered [14C]-avilamycin dose appears in urine, with the remaining 95% excreted via feces [1]. Furthermore, only about 8% of total radioactivity recovered from feces corresponds to parent avilamycin, indicating extensive gut metabolism . This contrasts sharply with evernimicin (Ziracin), which was developed as a systemically bioavailable intravenous and oral clinical candidate for human use, with measurable plasma concentrations and systemic distribution.

Pharmacokinetics Oral bioavailability Gut localization Metabolism

Avilamycin PK-PD Optimized Dosing for Clostridium perfringens: Quantitative Regimen Differentiation

A 2022 PK-PD study established quantitative dosing parameters for avilamycin against C. perfringens in swine, providing regimen specificity not available for many comparator feed additives. Based on MIC distributions from 120 clinical C. perfringens isolates, the wild-type cutoff value (COWT) was determined to be 0.25 μg/mL [1]. The target PK/PD index (AUC0-24h/MIC) for bactericidal activity in ileal content was 36.15 hours [1]. Monte Carlo simulation yielded a PK-PD cutoff value (COPD) of 8 μg/mL, with an optimized treatment dose of 5.2 mg/kg administered via mixed feeding [1]. The clinical breakpoint (CBP) for susceptibility testing was established at 0.25 μg/mL [1].

PK-PD Clostridium perfringens Swine Clinical breakpoint Dosing regimen

Avilamycin Feed Inclusion Rates: Quantitative Formulation Differentiation from Ionophore and Polypeptide Alternatives

Avilamycin requires specific feed inclusion rates that differ substantially from those of other veterinary growth-promoting antibiotics. According to patent specifications, avilamycin is effective in finished feed at concentrations of 1 to 500 ppm, with preferred ranges of 1-200 ppm and optimal 5-50 ppm for growth promotion [1]. For therapeutic applications, the registered Surmax Premix product specifies 15-30 ppm for necrotic enteritis prevention in broilers and 80 ppm for post-weaning E. coli-associated diarrhea reduction in swine [2]. These inclusion rates are quantitatively distinct from ionophore antibiotics (e.g., monensin at 10-30 g/ton or approximately 11-33 ppm; lasalocid at 25-125 ppm), polypeptide antibiotics (e.g., bacitracin at 4-50 g/ton), and other classes.

Feed additive Inclusion rate Formulation ppm Growth promotion

Avilamycin Application Scenarios: Evidence-Based Use Cases for Research and Industrial Procurement


Research Application: Ribosome Structural Biology and Antibiotic Binding Site Characterization

Avilamycin serves as a critical tool compound for structural studies of ribosome-antibiotic interactions. Its binding site at the A-tRNA entrance corridor on the 50S subunit—spanning 23S rRNA helices 89 and 91 and interacting with ribosomal protein L16—is structurally distinct from all other characterized antibiotic binding sites, as demonstrated by cryo-EM structures at 3.6-3.9 Å resolution and X-ray crystallography [5]. Researchers investigating ribosomal translation inhibition mechanisms, antibiotic resistance evolution, or structure-guided drug design should procure high-purity avilamycin for co-crystallization, cryo-EM sample preparation, and competitive binding displacement assays. The absence of cross-resistance with non-orthosomycin antibiotic classes makes avilamycin particularly valuable for studying resistance mechanism specificity and for developing combination therapies that exploit non-overlapping ribosomal targets [5].

Veterinary Application: Prevention of Necrotic Enteritis in Broiler Chickens

Based on the MIC range of 0.0125-1.6 µg/mL against Clostridium spp. [5], avilamycin is indicated for the prevention of necrotic enteritis caused by Clostridium perfringens in growing broiler chickens. The recommended inclusion rate is 15-30 ppm in finished feed, administered continuously for 21 days during the necrotic enteritis risk period [5]. Procurement for this application should specify avilamycin premix (e.g., 100 g/kg formulation) suitable for feed mill mixing operations. This application leverages avilamycin's narrow Gram-positive spectrum and gut-localized pharmacokinetic profile to achieve efficacy without systemic residue concerns [6].

Veterinary Application: Reduction of Post-Weaning Diarrhea in Swine

Avilamycin is indicated for reducing the incidence and severity of post-weaning diarrhea associated with pathogenic E. coli in pigs, despite E. coli's intrinsic resistance (MIC >128 µg/mL) [5]. The proposed mechanism involves avilamycin-mediated reduction of E. coli pili expression, limiting bacterial adhesion to intestinal mucosa without direct bactericidal activity [5]. The therapeutic inclusion rate is 80 ppm in feed, with use restricted to pigs under 14 weeks of age [5]. For PK-PD-optimized treatment of confirmed C. perfringens infection in swine, the evidence-based dose is 5.2 mg/kg mixed feeding, based on a clinical breakpoint of 0.25 µg/mL and AUC/MIC target of 36.15 h [7].

Industrial Application: Analytical Standard for Quality Control and Regulatory Compliance

Avilamycin is required as an analytical reference standard for method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) or commercial production of avilamycin-containing veterinary products [5]. Given the multi-component nature of avilamycin—with Avilamycin A as the principal bioactive component and components B through N as structurally related derivatives [6]—analytical method development must account for component-specific resolution. HPLC methods for avilamycin quantification in feed, tissue, and biological matrices (e.g., 290 nm detection, C18 column, acetonitrile/ammonium acetate mobile phase [7]) require well-characterized reference materials with defined component composition and purity specifications (typically ≥75 area-% purity for commercial avilamycin).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Avilamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.